Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate, also known as AZD-5991, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate is a selective inhibitor of the enzyme MDM2, which is responsible for regulating the activity of the tumor suppressor protein p53. Inhibition of MDM2 leads to activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate has also been shown to have activity against cancer cells that have mutations in the p53 gene, which is a common feature of many types of cancer.
Biochemical and Physiological Effects:
Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate has been shown to have a potent inhibitory effect on MDM2, with an IC50 of less than 1 nM. It has also been shown to induce p53-dependent apoptosis in cancer cells. In animal models, Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate has been shown to inhibit the growth of tumors and to increase the survival of mice with implanted tumors. In clinical trials, Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate has been well-tolerated and has shown promising activity in patients with advanced solid tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate for lab experiments is its potent inhibitory effect on MDM2, which makes it a useful tool for studying the p53 pathway in cancer cells. However, one limitation of Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate is its relatively low solubility, which can make it difficult to work with in some experiments. In addition, the high potency of Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate can make it difficult to achieve selectivity for MDM2 over other proteins that may be inhibited at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate. One area of interest is the potential use of Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more selective inhibitors of MDM2 that may have fewer off-target effects. Finally, there is a need for further research to understand the mechanisms of resistance to Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate involves several steps, starting with the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with ethyl acrylate to form tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate. This intermediate is then reacted with 2-oxo-4-(prop-2-enoylamino)pyrrolidine-1-carboxylic acid to form tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate has been studied for its potential use in cancer treatment. It has shown activity against a variety of cancer cell lines, including those that are resistant to other treatments. Preclinical studies have shown that Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate can inhibit the growth of tumors in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate in humans.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-5-12(19)16-10-6-13(20)18(7-10)11-8-17(9-11)14(21)22-15(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOQNTAIUNXEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(CC2=O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.